

Eutectic Gallium-Indium (75.5% Ga, 24.5% In): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gallium Indium eutectic*

Cat. No.: *B6288997*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the eutectic gallium-indium alloy, specifically the composition of 75.5% gallium (Ga) and 24.5% indium (In) by weight. This unique liquid metal alloy, often referred to as EGaIn, exhibits a range of remarkable physical and chemical properties that make it a material of significant interest across various scientific disciplines, including the burgeoning field of drug development. This document details the alloy's core properties, experimental protocols for their characterization, and explores its emerging applications in biomedicine, with a focus on its interaction with cellular signaling pathways.

Core Properties of Eutectic Gallium-Indium (EGaIn)

EGaIn is a binary alloy that is liquid at or near room temperature, a characteristic that underpins many of its novel applications. Its properties are a result of the synergistic combination of its constituent elements, gallium and indium.

Physical and Chemical Properties

The key physical and chemical properties of the 75.5% Ga, 24.5% In eutectic alloy are summarized in the table below. These values represent a synthesis of data from various scientific sources and provide a baseline for understanding the material's behavior.

Property	Value	Notes / Significance
Composition	75.5% Gallium (Ga), 24.5% Indium (In) by wt.	This specific ratio represents the eutectic point, the composition at which the alloy has the lowest melting temperature. [1]
Melting Point	~15.7 °C	Being liquid at or near room temperature allows for easy handling and unique applications in flexible electronics and microfluidics. [2] [3] [4]
Density	~6.25 g/cm³ at 25 °C	Significantly denser than water, a factor to consider in microfluidic and biomedical applications. [1] [2] [3] [4]
Viscosity	~1.99 mPa·s	Similar to water, indicating low flow resistance, which is advantageous for injection and circulation in microchannels. [1] [5]
Thermal Conductivity	~26.4 - 26.6 W/(m·K)	High thermal conductivity makes it an excellent material for thermal interface applications and heat dissipation. [1] [2]
Electrical Conductivity	~3.4 x 10⁶ S/m	Its high electrical conductivity is a key property for its use in flexible and stretchable electronics. [1] [6]
Surface Tension	High	EGaIn forms a thin, self-passivating oxide layer (primarily gallium oxide) in the presence of air, which gives it

a high effective surface tension and allows it to form stable, non-spherical shapes.[\[1\]](#)[\[3\]](#)

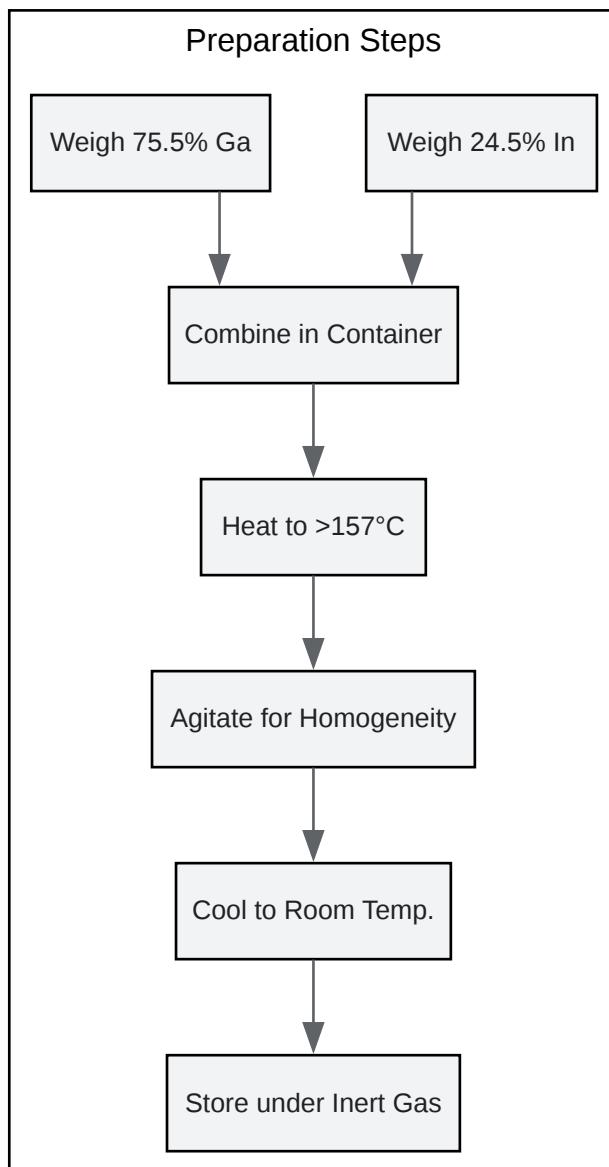
Experimental Protocols for Characterization

Accurate characterization of the physical properties of EGaIn is crucial for its application in research and development. The following sections provide detailed, albeit generalized, methodologies for key experiments.

Preparation of Eutectic Gallium-Indium Alloy

A standardized procedure for preparing the eutectic alloy is essential for ensuring consistency and accuracy in subsequent characterization.

Materials:


- High-purity gallium (99.99% or higher)
- High-purity indium (99.99% or higher)
- Inert atmosphere glove box (e.g., argon-filled)
- High-precision analytical balance
- Ceramic or glass container
- Heating element (e.g., hot plate or furnace)
- Ultrasonic bath

Procedure:

- Inside an inert atmosphere glove box to prevent oxidation, weigh out 75.5 parts by weight of gallium and 24.5 parts by weight of indium using an analytical balance.
- Place the weighed metals into a clean ceramic or glass container.

- Gently heat the container to a temperature slightly above the melting point of indium (~157 °C) to ensure complete melting and alloying.
- Once both metals are molten, agitate the mixture to ensure homogeneity. This can be achieved by gentle swirling or by using a ceramic stirring rod.
- For nanoparticle synthesis, the bulk alloy can be subjected to sonication in a suitable solvent.^[7]
- Allow the alloy to cool to room temperature. It should remain in a liquid state.
- Store the prepared EGaIn in a sealed container under an inert atmosphere to minimize oxidation.

Workflow for EGaIn Alloy Preparation

[Click to download full resolution via product page](#)

Workflow for the preparation of eutectic gallium-indium alloy.

Melting Point Determination (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and other thermal transitions of a material.[\[2\]](#)

Procedure:

- Calibrate the DSC instrument using a standard with a known melting point (e.g., indium).
- Weigh a small sample of the EGaIn alloy (typically 5-10 mg) into an aluminum or platinum DSC pan.^[1] Given gallium's reactivity with aluminum, a platinum or ceramic pan is recommended.^[1]
- Seal the pan hermetically to prevent any reaction with the atmosphere.
- Place the sample pan and an empty reference pan into the DSC cell.
- Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that brackets the expected melting point (e.g., from 0 °C to 30 °C).^[1]
- Record the heat flow as a function of temperature. The melting point is determined from the onset temperature of the endothermic peak in the DSC thermogram.^[2]

Density Measurement (Pycnometer Method)

The density of liquid EGaIn can be accurately determined using a pycnometer, a glass flask with a precisely known volume.^{[5][8][9]}

Procedure:

- Clean and dry a pycnometer of known volume and weigh it accurately (m_pyc).
- Fill the pycnometer with the EGaIn alloy, ensuring there are no air bubbles.
- Insert the stopper and allow any excess liquid to escape through the capillary.
- Carefully clean any excess alloy from the outside of the pycnometer.
- Weigh the filled pycnometer (m_total).
- The mass of the alloy is calculated as $m_{\text{alloy}} = m_{\text{total}} - m_{\text{pyc}}$.
- The density (ρ) is then calculated using the formula: $\rho = m_{\text{alloy}} / V_{\text{pyc}}$, where V_{pyc} is the calibrated volume of the pycnometer.

Viscosity Measurement (Rotational Viscometer)

A rotational viscometer measures the torque required to rotate a spindle immersed in a fluid, which is then used to calculate the viscosity.[\[3\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Procedure:

- Calibrate the rotational viscometer with a standard fluid of known viscosity.
- Select an appropriate spindle and rotational speed for the expected viscosity of EGaIn.
- Pour a sufficient volume of the EGaIn alloy into a temperature-controlled sample cup.
- Immerse the spindle into the liquid metal to the correct depth as specified by the instrument manufacturer.
- Allow the sample to reach thermal equilibrium at the desired measurement temperature.
- Start the rotation of the spindle and record the torque reading once it has stabilized.
- The viscosity is then calculated by the instrument's software based on the spindle geometry, rotational speed, and measured torque.

Thermal Conductivity Measurement (Transient Hot-Wire Method)

The transient hot-wire method is a common and accurate technique for measuring the thermal conductivity of fluids.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Procedure:

- A thin platinum wire, which acts as both a heating element and a temperature sensor, is immersed in the EGaIn sample.
- A constant electrical current is passed through the wire, causing its temperature to rise.
- The rate of temperature increase of the wire is precisely measured over a short period (typically a few seconds).

- The thermal conductivity of the surrounding liquid metal is determined from the slope of the temperature rise versus the logarithm of time, using a theoretical model that relates the two.

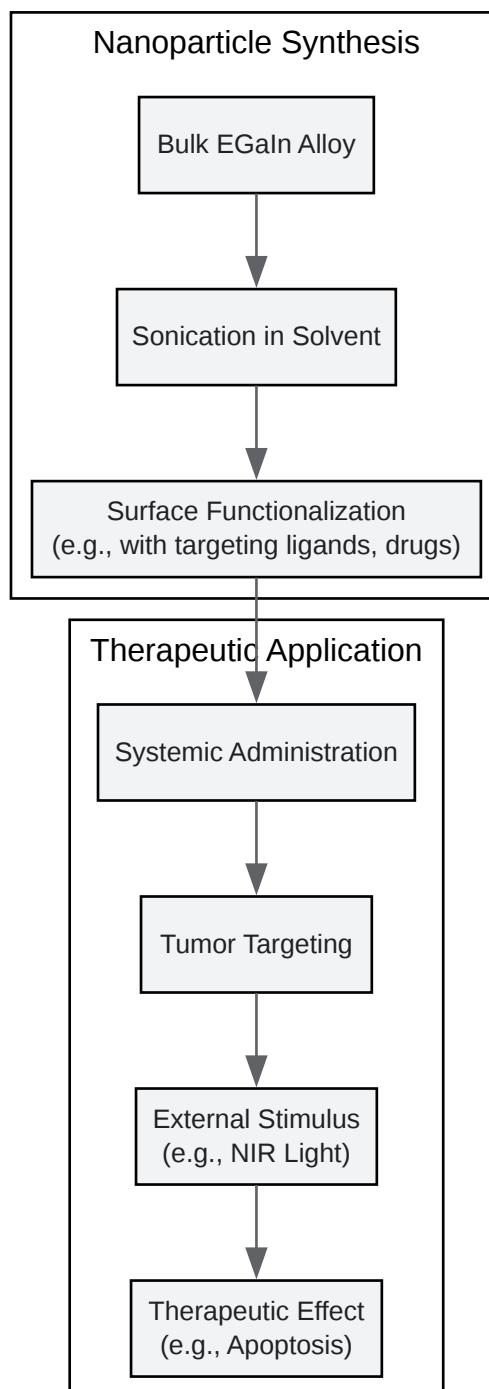
Electrical Conductivity Measurement (Four-Point Probe Method)

The four-point probe method is a standard technique for measuring the electrical resistivity (the inverse of conductivity) of materials, which minimizes the influence of contact resistance.[\[18\]](#) [\[19\]](#)[\[20\]](#)[\[21\]](#)

Procedure:

- A four-point probe head, consisting of four equally spaced, co-linear electrodes, is brought into contact with the surface of the liquid EGaIn contained in a non-conductive vessel.
- A constant DC current is passed through the two outer probes.
- The voltage difference is measured between the two inner probes.
- The sheet resistance is calculated from the measured current and voltage.
- The bulk electrical conductivity is then determined by taking into account the geometry of the sample and the probe spacing.

Biomedical Applications and Signaling Pathways


Recent research has highlighted the potential of EGaIn nanoparticles in biomedical applications, particularly in cancer therapy and drug delivery.[\[22\]](#) The unique properties of this liquid metal at the nanoscale open up new avenues for therapeutic interventions.

EGaIn Nanoparticles in Cancer Therapy

EGaIn nanoparticles can be functionalized with targeting ligands and therapeutic agents to create theranostic platforms.[\[7\]](#) One of the primary mechanisms by which these nanoparticles induce cancer cell death is through the generation of reactive oxygen species (ROS).[\[7\]](#)[\[23\]](#)

Experimental Workflow for Nanoparticle Synthesis and Application:

Workflow for EGaIn Nanoparticle Synthesis and Application

[Click to download full resolution via product page](#)

General workflow for the synthesis and therapeutic application of EGaIn nanoparticles.


Signaling Pathway of EGaIn Nanoparticle-Induced Apoptosis

The therapeutic effect of EGaIn nanoparticles in cancer is often mediated by the induction of apoptosis, or programmed cell death. This process is triggered by an increase in intracellular ROS, which leads to a cascade of molecular events.

Mechanism of Action:

- ROS Generation: Upon accumulation in cancer cells and often triggered by an external stimulus like near-infrared (NIR) light, EGaIn nanoparticles can catalyze the production of ROS, such as superoxide anions and hydroxyl radicals.[6][24][25][26]
- Mitochondrial Pathway Activation: The excess ROS leads to oxidative stress, which damages cellular components, including the mitochondria. This results in the disruption of the mitochondrial membrane potential.
- Bcl-2 Family Regulation: The change in mitochondrial membrane potential is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the formation of pores in the mitochondrial outer membrane.[4][27][28][29]
- Cytochrome c Release: The permeabilization of the mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytoplasm.
- Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[30][31]
- Apoptosis Execution: Activated effector caspases execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, and ultimately, cell death.

Signaling Pathway of EGaIn Nanoparticle-Induced Apoptosis

[Click to download full resolution via product page](#)*Simplified signaling pathway of apoptosis induced by EGaIn nanoparticles in cancer cells.*

Safety and Handling

While EGaIn is considered to have low toxicity compared to other liquid metals like mercury, standard laboratory safety practices should always be followed.^[1] It is important to note that gallium can be corrosive to some metals, particularly aluminum.^[1] The formation of an oxide layer is a key characteristic of this alloy, and its removal or modification can alter the alloy's properties. For biomedical applications, the biocompatibility of the nanoparticles and any surface functionalization agents must be thoroughly evaluated.

Conclusion

The eutectic gallium-indium alloy (75.5% Ga, 24.5% In) is a fascinating material with a unique combination of properties that make it highly attractive for a range of advanced applications. For researchers, scientists, and drug development professionals, its liquid state at room temperature, high thermal and electrical conductivity, and the emerging biomedical applications of its nanoparticles present exciting opportunities. A thorough understanding of its core properties, coupled with standardized experimental protocols, is essential for harnessing its full potential. The ability of EGaIn nanoparticles to induce apoptosis in cancer cells through ROS-mediated signaling pathways underscores its promise as a next-generation therapeutic agent. Further research into the precise molecular interactions and long-term biocompatibility will be crucial for translating this promising material from the laboratory to clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [rsc.org](https://www.rsc.org) [rsc.org]
- 2. [deringerney.com](https://www.deringerney.com) [deringerney.com]
- 3. [drawellanalytical.com](https://www.drawellanalytical.com) [drawellanalytical.com]
- 4. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 5. che.utah.edu [che.utah.edu]

- 6. The Role of Reactive Oxygen Species (ROS) in the Biological Activities of Metallic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eutectic Gallium–Indium Nanoparticles for Photodynamic Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Local Order in Liquid Gallium–Indium Alloys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
- 10. What are the steps of the rotational viscometer viscosity detection method? Q&A | NBCHAO [en1.nbchao.com]
- 11. How to Use Rotational Viscometer? | ATO.com [ato.com]
- 12. scimed.co.uk [scimed.co.uk]
- 13. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Transient hot wire method - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Four Point Probe Measurement Explained [suragus.com]
- 19. nanofab.utah.edu [nanofab.utah.edu]
- 20. valipod.com [valipod.com]
- 21. mgchemicals.com [mgchemicals.com]
- 22. tainstruments.com [tainstruments.com]
- 23. Eutectic Gallium-Indium Nanoparticles for Photodynamic Therapy of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biomedical Applications of Reactive Oxygen Species Generation by Metal Nanoparticles [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 29. youtube.com [youtube.com]

- 30. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eutectic Gallium-Indium (75.5% Ga, 24.5% In): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6288997#understanding-the-eutectic-composition-of-ga-and-in-75-5-ga-24-5-in]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com